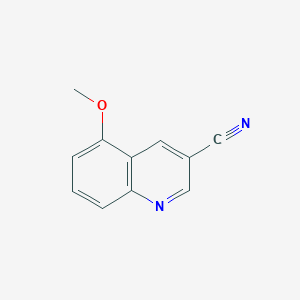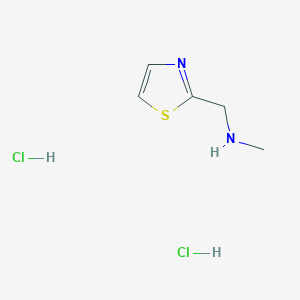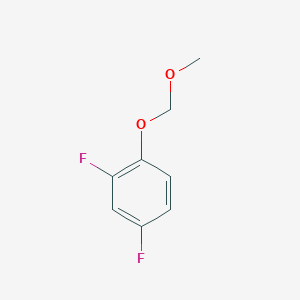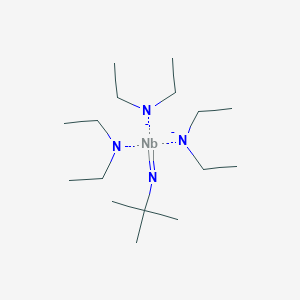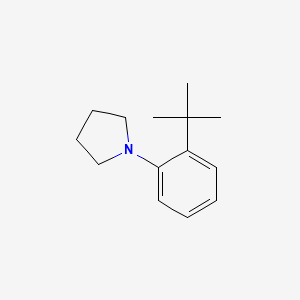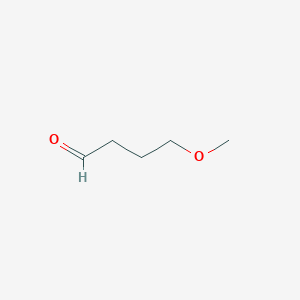
Sodium heptadecafluorononanoate
Descripción general
Descripción
Sodium heptadecafluorononanoate, also known as nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, sodium salt (1:1), is a chemical compound characterized by its chain of nine carbon atoms, with a sodium atom at one end and a fluorine atom at the other . It belongs to a family of chemicals known as per- and polyfluoroalkyl substances (PFAS) .
Molecular Structure Analysis
The molecular formula of Sodium heptadecafluorononanoate is C9F17NaO2 . The molecular weight is 486.0577 .Physical And Chemical Properties Analysis
Sodium heptadecafluorononanoate has a boiling point of 196.4°C at 760 mmHg and a flash point of 72.6°C . Its vapor pressure is 0.171mmHg at 25°C .Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
Sodium heptadecafluorononanoate is explored for its potential as a 'green' corrosion inhibitor. Rocca et al. (2001) studied its effectiveness in inhibiting copper corrosion. They found that it acts as a non-toxic alternative to classical molecules, forming a protective copper heptanoate layer on surfaces (Rocca et al., 2001).
2. Sodium-Ion Batteries
Delmas (2018) discusses the role of sodium in sodium-ion batteries, highlighting the significance of sodium compounds like sodium heptadecafluorononanoate in developing high-energy batteries for various applications, including load leveling and electric vehicles (Delmas, 2018).
3. Surfactant Properties and Applications
A study by Ulmius and Lindman (1981) on fluorinated amphiphiles, including sodium heptadecafluorononanoate, reveals insights into their properties as surfactants. Their research examines how these substances interact with water at the molecular level, providing valuable information for various industrial and scientific applications (Ulmius & Lindman, 1981).
Safety and Hazards
Direcciones Futuras
Due to the potential health risks and environmental concerns associated with Sodium heptadecafluorononanoate, its usage in cosmetics and household products is under scrutiny and is banned in California from January 1, 2027 . Consumers, particularly those with sensitive skin, are advised to check product labels for this ingredient and exercise caution .
Mecanismo De Acción
Sodium perfluorononanoate, also known as Sodium heptadecafluorononanoate or Sodium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate, is a synthetic perfluorinated carboxylic acid and fluorosurfactant . This compound has been detected in various environmental and biological matrices, indicating its widespread use and potential impact on human health .
Target of Action
It has been suggested that it may interact with the thyroid and immune system .
Mode of Action
Sodium perfluorononanoate is a highly reactive strong acid in its acidic form . In its conjugate base form as a salt, it is stable and commonly ion paired with ammonium . It is used as a surfactant for the production of the fluoropolymer polyvinylidene fluoride .
Biochemical Pathways
Sodium perfluorononanoate may affect the hypothalamus-pituitary-thyroid axis, leading to alterations in serum cytokines and activation of mitogen-activated protein kinase signaling pathways . These changes can potentially modulate the immune system .
Pharmacokinetics
Due to its stability and resistance to degradation, it is likely to persist in the environment and bioaccumulate in organisms .
Result of Action
Exposure to sodium perfluorononanoate can lead to changes in the immune system and thyroid function . It has been associated with increased levels of certain cytokines and alterations in thyroid hormone levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium perfluorononanoate. Its stability and resistance to degradation mean it can persist in the environment for long periods . Furthermore, its lipophobicity allows it to concentrate at the liquid-air interface, reducing the surface tension of water .
Propiedades
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGYIWSXCDCHRF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F17NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896632 | |
| Record name | Sodium perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium heptadecafluorononanoate | |
CAS RN |
21049-39-8 | |
| Record name | Sodium perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






